molecular formula C12H17BrFN B13251716 [(5-Bromo-2-fluorophenyl)methyl](pentan-3-YL)amine

[(5-Bromo-2-fluorophenyl)methyl](pentan-3-YL)amine

Cat. No.: B13251716
M. Wt: 274.17 g/mol
InChI Key: FPXIECGHWFXZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17BrFN It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to a pentan-3-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of (5-Bromo-2-fluorophenyl)methylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide or silver nitrate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium iodide, silver nitrate, polar solvents like acetone or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives, other substituted phenyl compounds.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methylamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(5-Bromo-2-fluorophenyl)methylamine can be compared with other similar compounds such as:

    (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Similar in structure but with a pyrazine ring instead of a pentan-3-yl amine group.

    4-[(5-Bromo-2-fluorophenyl)methyl]morpholine: Contains a morpholine ring, offering different chemical properties and applications.

    (5-Bromo-2-methylphenyl)-5-(4-fluorophenyl)thiophene: Used as an intermediate in the synthesis of antidiabetic agents.

These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of (5-Bromo-2-fluorophenyl)methylamine in various research and industrial contexts.

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]pentan-3-amine

InChI

InChI=1S/C12H17BrFN/c1-3-11(4-2)15-8-9-7-10(13)5-6-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3

InChI Key

FPXIECGHWFXZCV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.